Pci-27483

Catalog No.
S549060
CAS No.
871266-63-6
M.F
C26H24N6O9S
M. Wt
596.56856
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pci-27483

CAS Number

871266-63-6

Product Name

Pci-27483

IUPAC Name

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid

Molecular Formula

C26H24N6O9S

Molecular Weight

596.56856

InChI

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1

InChI Key

WDJHHCAKBRKCLW-IBGZPJMESA-N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PCI27483; PCI-27483; PCI 27483.

Description

The exact mass of the compound Pci-27483 is 596.13255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action in Cancer

  • Inhibition of the Coagulation Cascade

    PCI-27483 functions by inhibiting Factor VIIa. Factor VIIa, along with Tissue Factor, activates a series of proteins leading to blood clot formation. Studies suggest that this pathway might also be involved in tumor growth and blood vessel formation within tumors [, ]. By inhibiting Factor VIIa, PCI-27483 could potentially disrupt these processes and hinder cancer progression.

  • Anti-tumor effects beyond coagulation

    Research suggests that PCI-27483 might have anti-tumor effects beyond just inhibiting blood clotting. In vitro studies have shown that PCI-27483 can suppress the activity of signaling pathways crucial for cancer cell growth and survival [].

These findings suggest a potential two-pronged approach: limiting blood supply to tumors and directly affecting cancer cell signaling.

Clinical Trials

  • Phase I/II Studies

    Initial studies focused on determining safe dosages and exploring the combination of PCI-27483 with established chemotherapy drugs like Gemcitabine for pancreatic cancer []. These studies showed that the combination was well-tolerated, but did not demonstrate significant improvement over Gemcitabine alone [].

  • Limited Further Development

    Due to these initial findings, further development of PCI-27483 seems to have been discontinued.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.1

Exact Mass

596.13255

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Manufacture, compositions and uses of coagulation factor VIIa modulator, By Loury, David; Purro, Norbert, From PCT Int. Appl. (2009), WO 2009052323 A2 20090423.

Explore Compound Types